molecular formula C14H13N3 B2850024 2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 1781423-38-8

2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2850024
CAS No.: 1781423-38-8
M. Wt: 223.279
InChI Key: GPQGKQRRJHXWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C14H13N3 and its molecular weight is 223.279. The purity is usually 95%.
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Biological Activity

2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and has shown efficacy in inhibiting various kinases involved in cellular proliferation and survival.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrazolo ring fused with a pyrimidine structure. The presence of methyl and phenyl groups enhances its biological activity by influencing its interaction with biological targets.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines, including this compound, are effective inhibitors of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. For instance, studies have demonstrated that derivatives of this compound exhibit potent activity against various cancer cell lines by inducing apoptosis through the inhibition of specific kinases like Pim-1 and Flt-3 .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of microbial pathogens through mechanisms that may involve inhibition of cell division and growth pathways. For example, derivatives have been reported to inhibit CDK2, thereby affecting microbial cell cycle progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes key findings from SAR studies:

CompoundActivityIC50 (µM)Target
This compoundAnticancer<0.1Pim-1
7-Hydrazinyl derivativeAntimicrobial0.5CDK2
6-Benzyl derivativeAnticancer0.3Flt-3

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Inhibition of Pim-1 Kinase : A study demonstrated that this compound effectively inhibited Pim-1 kinase activity in vitro with an IC50 value in the nanomolar range. This inhibition correlated with reduced phosphorylation of BAD protein, indicating a mechanism for inducing apoptosis in cancer cells .
  • Antibacterial Evaluation : Another investigation focused on the antibacterial potential of synthesized derivatives. The compounds were tested against various strains of bacteria and exhibited significant inhibitory effects at concentrations as low as 100 µg/ml .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound binds to the active sites of specific kinases (e.g., Pim-1 and CDK2), inhibiting their activity and disrupting signaling pathways essential for cell proliferation.
  • Cell Cycle Arrest : By inhibiting CDKs, the compound induces cell cycle arrest at various checkpoints, leading to apoptosis in cancer cells.

Properties

IUPAC Name

2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-8-9-17-14(15-10)13(11(2)16-17)12-6-4-3-5-7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQGKQRRJHXWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C=C1)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.